2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride

Beschreibung

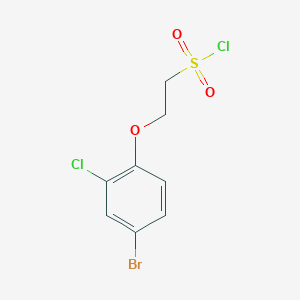

2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a phenoxy group substituted with bromine (4-position) and chlorine (2-position) atoms, linked to an ethane sulfonyl chloride moiety. Its molecular formula is C₈H₆BrCl₂O₃S, with a calculated molecular weight of 333.01 g/mol. This compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and cross-coupling reactions due to the electrophilic sulfonyl chloride group and halogen substituents .

Eigenschaften

Molekularformel |

C8H7BrCl2O3S |

|---|---|

Molekulargewicht |

334.01 g/mol |

IUPAC-Name |

2-(4-bromo-2-chlorophenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7BrCl2O3S/c9-6-1-2-8(7(10)5-6)14-3-4-15(11,12)13/h1-2,5H,3-4H2 |

InChI-Schlüssel |

QFPJYHYJAJFEEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)Cl)OCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Formation of the phenoxyethane intermediate by nucleophilic substitution of a halogenated phenol with a suitable ethane derivative.

- Introduction of the sulfonyl chloride group on the ethane moiety, usually via chlorosulfonation or sulfonyl chloride formation from a sulfonic acid precursor.

The presence of halogen substituents (bromo and chloro) on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as dehalogenation or multiple substitutions.

Specific Synthetic Routes and Conditions

Chlorosulfonation of 2-(4-Bromo-2-chlorophenoxy)ethane

One common approach is to start from 2-(4-bromo-2-chlorophenoxy)ethanol or a related ethane derivative and perform chlorosulfonation to introduce the sulfonyl chloride group:

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are typically used as sulfonyl chloride sources.

- Conditions: The reaction is carried out under cooling (0–5 °C) to control exothermicity and minimize side reactions.

- Workup: After reaction completion, the mixture is quenched carefully, and the product is isolated by extraction and purification, often by distillation or recrystallization.

This method is favored for its directness but requires handling of corrosive reagents.

Sulfonylation via Sulfonic Acid Intermediate

Another method involves:

- Step 1: Synthesis of 2-(4-bromo-2-chlorophenoxy)ethane-1-sulfonic acid by reaction of the phenoxyethane with sulfur trioxide or chlorosulfonic acid under controlled conditions.

- Step 2: Conversion of the sulfonic acid to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2.

This two-step approach allows for better control of each reaction stage and purification of intermediates.

Example from Patent Literature

The patent WO2006120208A1 describes processes for preparing halogenated aryl sulfonyl derivatives, which are structurally related to This compound . Key insights include:

- Use of chlorosulfonic acid for sulfonyl chloride introduction on aryl ethers.

- Reaction temperature control to avoid decomposition or side reactions.

- Purification by extraction and chromatography to isolate pure sulfonyl chloride derivatives.

Although this patent focuses on glucopyranosyl-substituted benzyl-benzene derivatives, the sulfonyl chloride formation steps are applicable to halogenated phenoxyethane compounds.

Reagent and Solvent Considerations

- Chlorosulfonic acid (ClSO3H): Strong sulfonating agent, reacts vigorously with alcohols and phenols to form sulfonyl chlorides.

- Sulfuryl chloride (SO2Cl2): Alternative chlorinating agent, sometimes used to minimize side reactions.

- Phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.

- Solvents: Non-nucleophilic solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride (CCl4) are preferred to avoid hydrolysis or side reactions.

Data Tables and Research Outcomes

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(4-Bromo-2-chlorophenoxy)ethanol | Chlorosulfonic acid, 0–5 °C, 2–4 hours | 70–85 | Direct chlorosulfonation, exothermic reaction |

| 2 | 2-(4-Bromo-2-chlorophenoxy)ethane sulfonic acid | Thionyl chloride, reflux, 2 hours | 80–90 | Conversion to sulfonyl chloride |

| 3 | 2-(4-Bromo-2-chlorophenoxy)ethane + ClSO3H | One-pot reaction, low temperature | 65–80 | Alternative one-step chlorosulfonation |

Note: Yields vary depending on reagent purity, reaction scale, and workup procedures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Electrophilic Aromatic Substitution: The presence of bromine and chlorine atoms on the phenoxy group makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used under acidic conditions, often with a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

Electrophilic Aromatic Substitution: The major products are substituted phenoxy derivatives with additional electrophilic groups attached to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity allows the compound to modify biomolecules, such as proteins and nucleic acids, by forming stable sulfonamide or sulfonate linkages . The presence of bromine and chlorine atoms on the phenoxy group further enhances its reactivity and specificity in these reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Halogenation vs. Ether Linkages: The target compound’s 4-bromo-2-chlorophenoxy group enhances electrophilicity compared to non-halogenated analogues like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride. The bromine and chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to their role as leaving groups .

- Sulfonyl Chloride vs. Carbonyl Chloride: Compared to 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carbonyl chloride, the sulfonyl chloride group exhibits greater stability toward hydrolysis but similar reactivity in nucleophilic substitutions .

- Electron-Withdrawing Effects : The trifluoromethyl group in 2-(methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride provides strong electron-withdrawing effects, increasing thermal stability but reducing solubility in polar solvents compared to the bromo-chloro derivative .

Biologische Aktivität

2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrClO₂S

- Molecular Weight : 283.57 g/mol

- Structure : Characterized by a sulfonyl chloride functional group, which contributes to its reactivity in various chemical transformations.

The presence of both bromine and chlorine substituents on the aromatic ring enhances the compound's reactivity and potential biological activity, making it a candidate for targeted research in medicinal applications.

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating their activity in various biochemical pathways. The exact molecular targets remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations. For example, preliminary studies suggest that compounds with similar sulfonyl groups demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation. Notably, compounds with similar structures have shown IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 cells), indicating strong cytotoxic effects .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several sulfonyl chloride derivatives, including this compound. The results indicated that this compound effectively inhibited bacterial growth at concentrations as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 μg/mL |

| This compound | E. coli | 32 μg/mL |

Study 2: Anticancer Activity

In another study focusing on anticancer effects, the compound was tested against various cancer cell lines. The results indicated an IC50 value of approximately 10 nM against MCF-7 cells, suggesting a potent inhibitory effect on cell proliferation.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Etherification : Reacting 4-bromo-2-chlorophenol with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyethane intermediate.

Sulfonation : Treating the intermediate with chlorosulfonic acid to introduce the sulfonic acid group.

Chlorination : Reacting the sulfonic acid with thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

- Optimization : Key parameters include temperature control (0–5°C during sulfonation to minimize side reactions), stoichiometric excess of SOCl₂ (1.5–2.0 equivalents), and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and ethoxy/sulfonyl chloride protons (δ 3.5–4.0 ppm). ¹³C NMR confirms the aromatic carbons and sulfonyl group .

- IR : Strong S=O stretching at ~1370 cm⁻¹ and S-Cl at ~580 cm⁻¹ .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 visualizes molecular geometry and substituent effects .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electrophilicity : The electron-withdrawing Cl and Br substituents enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines (e.g., forming sulfonamides) .

- Steric Effects : The 4-bromo-2-chloro arrangement creates steric hindrance, requiring polar aprotic solvents (e.g., THF) and elevated temperatures (50–60°C) for efficient substitutions .

Q. How can researchers resolve discrepancies in reaction yields during sulfonamide synthesis?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow spectroscopy to monitor reaction rates under varying conditions (e.g., solvent polarity, temperature). For example, THF yields 78% sulfonamide vs. 65% in DCM due to better nucleophile activation .

- Byproduct Identification : LC-MS or GC-MS identifies hydrolysis products (e.g., sulfonic acids) caused by moisture, necessitating strict anhydrous conditions .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., carbonic anhydrase), leveraging PubChem’s 3D structure data (CID: [Retrieve from ECHA/PubChem]) .

- DFT Calculations : Gaussian software calculates electrostatic potentials to map nucleophilic attack sites on the sulfonyl chloride group .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing pharmacologically active sulfonamides?

- Methodological Answer :

- Stepwise Protocol :

React with primary amines (e.g., benzylamine) in THF at 0°C to RT.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

- Case Study : Derivatives show antimicrobial activity against Bacillus subtilis (MIC: 8 µg/mL) due to sulfonamide-mediated enzyme inhibition .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive SOCl₂ residuals .

- First Aid : Immediate washing with NaHCO₃ solution for skin contact; inhalation requires fresh air and medical monitoring .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs like 2-(4-chlorophenoxy)ethane-1-sulfonyl chloride in reactivity?

- Methodological Answer :

- Substituent Effects : The bromo group in the 4-position increases electron density on the aromatic ring, reducing electrophilicity compared to the 4-chloro analog. However, bromine’s larger size enhances steric stabilization of intermediates .

- Data Table :

| Compound | Yield with Aniline (%) | Reaction Time (h) |

|---|---|---|

| 4-Bromo-2-chloro derivative | 72 | 4 |

| 4-Chloro derivative | 85 | 2.5 |

Q. What green chemistry approaches can replace SOCl₂ in its synthesis?

- Methodological Answer :

- Alternative Reagents : Thiourea/NCBSI systems generate sulfonyl chlorides without hazardous SOCl₂, achieving 87% yield in a one-pot reaction .

- Solvent Recycling : Recover THF via distillation (≥95% purity) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.